7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline
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Overview
Description
7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is a heterocyclic compound with a complex structure that includes a quinoxaline core fused with a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chloro-3-phenylquinoxaline with hydrazine derivatives can lead to the formation of the desired pyridazinoquinoxaline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various dihydro derivatives .
Scientific Research Applications
7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor and antimicrobial activities.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Its interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, leading to the inhibition of cellular processes such as replication and transcription. This binding can induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share structural similarities with 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline.
Pyridazine Derivatives: Compounds such as 3,6-dichloropyridazine and 4,5-dimethylpyridazine are also structurally related.
Uniqueness
The uniqueness of 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline lies in its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15ClN4 |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C18H15ClN4/c1-11-8-17-15(9-13(11)19)20-16-10-14(12-6-4-3-5-7-12)21-22-18(16)23(17)2/h3-10,20H,1-2H3 |
InChI Key |
PSWSWZIYNHHYHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC3=CC(=NN=C3N2C)C4=CC=CC=C4 |
Origin of Product |
United States |
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